molecular formula C17H20N2O5 B2707179 3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide CAS No. 1607280-90-9

3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide

Cat. No.: B2707179
CAS No.: 1607280-90-9
M. Wt: 332.356
InChI Key: RBCZBCHCWOGACO-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 4-formyl-2-methoxyphenoxy group at the third carbon of the propane chain. The amide nitrogen is substituted with a methyl group and a [(5-methyl-1,2-oxazol-3-yl)methyl] moiety. Such structural attributes position this compound as a candidate for diverse applications, including medicinal chemistry and materials science .

Properties

IUPAC Name

3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-12-8-14(18-24-12)10-19(2)17(21)6-7-23-15-5-4-13(11-20)9-16(15)22-3/h4-5,8-9,11H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCZBCHCWOGACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C(=O)CCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article explores the biological activity of this compound based on recent studies, including its mechanisms of action, efficacy, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20N2O4\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4

Key features include:

  • Formyl group : Contributes to reactivity and potential interaction with biological targets.
  • Methoxyphenoxy moiety : Enhances lipophilicity and may improve cell membrane permeability.
  • Oxazole ring : Known for diverse biological activities, including antimicrobial and anticancer properties.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The results indicated that this compound exhibits significant radical scavenging activity, comparable to established antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
This compound78.67%1.37 times higher than ascorbic acid
Ascorbic Acid58.2%-

This suggests that the incorporation of methoxy groups in the structure enhances antioxidant properties, which is consistent with findings from similar compounds in the literature .

Anticancer Activity

The anticancer efficacy of the compound was assessed against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay demonstrated that:

  • The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.
Cell LineIC50 (µM)Relative Cytotoxicity
U-8712.5High
MDA-MB-23125.0Moderate

These findings indicate a promising profile for further development as an anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, it reduces oxidative stress in cells.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The oxazole moiety may interact with specific receptors or enzymes involved in cancer progression.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Oxazole Derivatives : A series of oxazole derivatives were tested for their anticancer properties, showing significant activity against various cancer types due to their ability to induce apoptosis and inhibit cell proliferation .
  • Antioxidant Studies : Research demonstrated that compounds with methoxy substitutions consistently outperformed their non-substituted counterparts in antioxidant assays, reinforcing the structural importance of these modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Backbone and Functional Group Variations

  • Compound 3b (): 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide Key Differences: Replaces the propanamide backbone with a sulfonamide group linked to an isoindole-1,3-dione ring. The isoindole ring introduces rigidity, contrasting with the flexible propane chain in the target compound. Synthesis: Microwave-assisted synthesis achieved 88% yield, suggesting efficient routes for oxazole-containing sulfonamides .
  • 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide ():

    • Key Differences: Features a chloro substituent on the propane chain and a sulfamoylphenyl group.
    • Implications: The chloro group may confer electrophilic reactivity, while the sulfamoylphenyl moiety introduces steric bulk absent in the target compound.
    • Structural Analysis: Similarity score of 0.91 highlights shared oxazole and propanamide motifs but divergent substituents .

Heterocyclic and Substituent Comparisons

  • 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide (): Key Differences: Acetamide backbone with a methoxyphenoxy group and sulfamoylphenyl linkage. Implications: Shorter chain length (acetamide vs. propanamide) reduces conformational flexibility. The sulfamoyl group may enhance hydrogen-bonding capacity compared to the formyl group in the target compound .
  • 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide (): Key Differences: Chloro substituent at the second carbon of propanamide; lacks the phenoxy group.

Crystallographic and Conformational Insights

  • 3-Chloro-N-(4-methoxyphenyl)propanamide (): Key Observations: C=O bond length (1.2326 Å) and C(=O)—N bond length (1.3416 Å) confirm typical amide resonance. Packing Analysis: Hydrogen-bonded chains along the crystallographic a-axis suggest similar packing behavior for amides with aromatic substituents .

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